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  • Product: 1-Methylimidazolidine
  • CAS: 942593-10-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methylimidazolidine: Chemical Properties and Molecular Structure

Introduction The imidazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed technical overview of 1-methylimidazolidine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed technical overview of 1-methylimidazolidine, a fundamental N-alkylated saturated heterocyclic amine. While specific experimental data for 1-methylimidazolidine is not extensively documented in publicly available literature, this guide will provide a comprehensive analysis of its molecular structure, predicted chemical properties, and likely reactivity based on the established principles of heterocyclic chemistry and data from closely related analogues. The discussion will also touch upon the broader significance of the imidazolidine moiety in drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Molecular Structure and Conformation

1-Methylimidazolidine is a five-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions, with a methyl group substituted on one of the nitrogen atoms.

IUPAC Name: 1-methylimidazolidine Molecular Formula: C₄H₁₀N₂

The imidazolidine ring is not planar and exists in a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" and "twist" forms. The presence of the N-methyl group will influence the conformational equilibrium and the steric accessibility of the lone pairs on the nitrogen atoms.

Molecular Structure of 1-Methylimidazolidine

Caption: 2D chemical structure of 1-methylimidazolidine.

Physicochemical Properties

While specific experimental data for 1-methylimidazolidine is scarce, its physicochemical properties can be predicted based on its structure and comparison with related compounds like imidazolidine and other N-methylated amines.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Weight 86.14 g/mol Calculated from the molecular formula (C₄H₁₀N₂).
Boiling Point Estimated to be in the range of 120-150 °CLower than N,N'-dimethylimidazolidine due to the presence of an N-H bond allowing for hydrogen bonding, but higher than imidazolidine due to the increased molecular weight.
Density Estimated to be around 0.9 - 1.0 g/cm³Similar to other simple cyclic amines.
Solubility Expected to be soluble in water and polar organic solvents.The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar solvents.
pKa The pKa of the conjugate acid is likely to be in the range of 8-10.Saturated amines are basic. The exact pKa will depend on the specific nitrogen atom being protonated and the inductive effect of the methyl group.

Synthesis of 1-Methylimidazolidine

A common and effective method for the synthesis of N-alkylated imidazolidines involves the condensation of a 1,2-diamine with an aldehyde, followed by N-alkylation. For 1-methylimidazolidine, a plausible synthetic route would start from ethylenediamine and formaldehyde to form imidazolidine, which is then methylated. A more direct approach would involve the condensation of N-methylethylenediamine with formaldehyde.

Experimental Protocol: Synthesis via N-Methylethylenediamine and Formaldehyde
  • Reaction Setup: To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise at 0 °C with stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield 1-methylimidazolidine.

Proposed Synthesis of 1-Methylimidazolidine

Figure 2: Synthesis of 1-Methylimidazolidine cluster_reactants Reactants cluster_process Process cluster_product Product N_methylethylenediamine N-Methylethylenediamine Condensation Condensation Reaction (Methanol, RT) N_methylethylenediamine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation One_methylimidazolidine 1-Methylimidazolidine Condensation->One_methylimidazolidine Figure 3: Central Role of the Imidazolidine Scaffold cluster_derivatives Derivatives cluster_applications Therapeutic Applications Imidazolidine Imidazolidine Scaffold Imidazolidinones Imidazolidinones Imidazolidine->Imidazolidinones Oxidation Thiohydantoins Thiohydantoins Imidazolidine->Thiohydantoins Sulfurization Chiral_Auxiliaries Chiral Auxiliaries Imidazolidine->Chiral_Auxiliaries Functionalization Anticonvulsant Anticonvulsant Imidazolidinones->Anticonvulsant Antiarrhythmic Antiarrhythmic Imidazolidinones->Antiarrhythmic Antimicrobial Antimicrobial Thiohydantoins->Antimicrobial Anticancer Anticancer Thiohydantoins->Anticancer

Caption: The imidazolidine scaffold as a versatile platform in drug development.

Safety and Handling

Specific toxicity data for 1-methylimidazolidine is not available. However, based on its structure as a cyclic amine, the following general precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

  • Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.

Conclusion

1-Methylimidazolidine represents a fundamental structure within the broader class of imidazolidine-based compounds. While detailed experimental data for this specific molecule is limited, its chemical properties, reactivity, and synthetic pathways can be reliably inferred from the principles of heterocyclic chemistry and the behavior of its close analogues. The imidazolidine scaffold continues to be a rich source of inspiration for the design of new therapeutic agents, and a deeper understanding of its simple derivatives like 1-methylimidazolidine is valuable for the continued development of novel drugs.

References

  • Reactions of saturated heterocycles. (2025, July 15). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylimidazolidine-2,4,5-trione. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylhydantoin. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylimidazolidin-2-one. Retrieved from [Link]

  • Isloor, A. M., et al. (2010).
  • Ammar, Y. A., et al. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry, 8(1), 76-81.
  • Ammar, Y. A., et al. (2016). New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. European Journal of Medicinal Chemistry, 124, 828-838.
  • Wikipedia. (2023, December 28). Imidazolidine. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to the Mechanisms of Action of 1-Methylimidazolidine Derivatives in Organic Synthesis

This guide provides an in-depth exploration of the mechanisms of action for 1-methylimidazolidine derivatives, a versatile class of compounds in modern organic synthesis. Primarily focusing on their role as powerful orga...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the mechanisms of action for 1-methylimidazolidine derivatives, a versatile class of compounds in modern organic synthesis. Primarily focusing on their role as powerful organocatalysts, this document will also shed light on their application as stoichiometric reagents. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes technical accuracy with practical insights to explain the causality behind experimental choices and protocols.

Part 1: Chiral 1-Methylimidazolidin-4-ones in Asymmetric Organocatalysis

Chiral imidazolidin-4-ones, particularly those with a methyl group at the 1-position, are a cornerstone of asymmetric organocatalysis. Their efficacy stems from their ability to activate α,β-unsaturated aldehydes and ketones through the formation of a transient iminium ion, thereby enabling a wide range of enantioselective transformations.

The Iminium Ion Activation Pathway

The primary mechanism of action for these catalysts involves the reversible formation of an iminium ion with an α,β-unsaturated aldehyde or ketone. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.[1][2] The stereochemical information embedded in the chiral catalyst is then transferred to the product during the subsequent reaction.

The formation of the iminium ion is a critical step. The lone pair of the secondary amine on the imidazolidinone attacks the carbonyl carbon of the substrate. Subsequent dehydration, often facilitated by a Brønsted acid co-catalyst, leads to the formation of the reactive iminium ion. The stereodirecting groups on the catalyst backbone effectively shield one face of the molecule, compelling the nucleophile to attack from the less hindered face, thus ensuring high enantioselectivity.

A prime example of iminium ion catalysis is the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes. The catalyst, (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, has been shown to be highly effective in this transformation.[3]

The catalytic cycle begins with the formation of an iminium ion between the catalyst and the enal. This activation facilitates the conjugate addition of a nucleophile, such as a nitroalkane. Subsequent hydrolysis of the resulting enamine intermediate releases the chiral product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. This process has been successfully applied to produce Michael adducts with high enantiomeric excess.[4]

Table 1: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Enones Catalyzed by a Chiral Imidazolidine [4]

EntryEnoneNitroalkaneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Benzylideneacetone2-Nitropropane1078>9587
2p-Hydroxybenzylideneacetone2-Nitropropane1090>9589
3Furfurylideneacetone2-Nitropropane101208582
4BenzylideneacetoneNitromethane10729092
5BenzylideneacetoneNitrocyclohexane101447885

Experimental Protocol: Asymmetric Michael Addition of 2-Nitropropane to Benzylideneacetone

  • To a solution of benzylideneacetone (1.0 mmol) in a suitable solvent such as THF (2.0 mL) is added the chiral imidazolidine catalyst (0.1 mmol, 10 mol%).

  • 2-Nitropropane (1.2 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for the time indicated in Table 1, or until completion as monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Iminium_Ion_Catalysis_Michael_Addition cluster_cycle Catalytic Cycle Catalyst Chiral Imidazolidinone Iminium_Ion Iminium Ion (LUMO Lowered) Catalyst->Iminium_Ion + Enal - H₂O Enal α,β-Unsaturated Aldehyde Enal->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Enamine_Intermediate Product_Bound Product-Catalyst Complex Enamine_Intermediate->Product_Bound Tautomerization Product_Bound->Catalyst + H₂O - Product Product Chiral Product Product_Bound->Product H2O H₂O H2O->Product_Bound

Caption: Catalytic cycle for the asymmetric Michael addition via iminium ion activation.

Part 2: 1-Acetyl-2,3-dimethylimidazolidine in Transfer Hydrogenation

Beyond catalysis, 1-methylimidazolidine derivatives can also function as stoichiometric reagents. A notable example is 1-acetyl-2,3-dimethylimidazolidine, which serves as a novel organic reductant for transfer hydrogenation.[5]

Mechanism of Hydride Transfer

This compound effectively reduces a variety of aldehydes and imines to their corresponding alcohols and amines in high yields. The reduction proceeds via a hydride transfer from the C-2 position of the imidazolidine ring, a mechanism that mimics the function of the biological reducing agent NADH.[5]

The reaction is significantly enhanced by the presence of a proton donor, such as methanol, which facilitates the completion of the reduction. Furthermore, the addition of a Lewis acid, like magnesium perchlorate (Mg(ClO₄)₂), can improve the reaction's efficiency, allowing it to proceed smoothly at room temperature.[5] This reagent exhibits excellent chemoselectivity, reducing aldehydes and imines while leaving ketones and carbon-carbon double bonds intact.

Table 2: Transfer Hydrogenation of Aldehydes using 1-Acetyl-2,3-dimethylimidazolidine [5]

EntryAldehydeAdditiveTemperature (°C)Time (h)Yield (%)
14-NitrobenzaldehydeNoneReflux695
22-PyridinecarboxaldehydeNoneReflux892
3BenzaldehydeMg(ClO₄)₂ (10 mol%)Room Temp1290
44-ChlorobenzaldehydeMg(ClO₄)₂ (10 mol%)Room Temp1488
5CinnamaldehydeMg(ClO₄)₂ (10 mol%)Room Temp1093 (as Cinnamyl alcohol)

Experimental Protocol: Reduction of 4-Nitrobenzaldehyde

  • A solution of 4-nitrobenzaldehyde (1.0 mmol) and 1-acetyl-2,3-dimethylimidazolidine (1.2 mmol) in a mixture of acetonitrile and methanol (1:1, 4.0 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the corresponding 4-nitrobenzyl alcohol.

Transfer_Hydrogenation_Mechanism Reactants 1-Acetyl-2,3-dimethylimidazolidine + Aldehyde (R-CHO) Transition_State Transition State (Hydride Transfer) Reactants->Transition_State Intermediate_Complex Intermediate Complex Transition_State->Intermediate_Complex Products Reduced Alcohol (R-CH₂OH) + Oxidized Imidazolidine Intermediate_Complex->Products Proton_Source Proton Source (e.g., MeOH) Proton_Source->Transition_State Protonation Lewis_Acid Lewis Acid (optional) (e.g., Mg(ClO₄)₂) Lewis_Acid->Reactants Activation

Caption: Proposed mechanism for transfer hydrogenation using 1-acetyl-2,3-dimethylimidazolidine.

Part 3: 1-Methylimidazole as a Nucleophilic Catalyst

While not an imidazolidine, 1-methylimidazole is a closely related and highly effective nucleophilic catalyst in organic synthesis, particularly in acylation and esterification reactions.[6] Its mechanism of action involves the formation of a highly reactive intermediate.

The N-Acylimidazolium Intermediate

1-Methylimidazole's catalytic activity is attributed to the nucleophilic character of its sp²-hybridized nitrogen atom.[6] In the presence of an acylating agent, such as an acid chloride or anhydride, 1-methylimidazole rapidly forms an N-acylimidazolium intermediate. This intermediate is significantly more reactive than the initial acylating agent, making it a potent acyl donor.

The N-acylimidazolium salt readily reacts with nucleophiles, such as alcohols, to form the acylated product. In this process, the 1-methylimidazole is regenerated, allowing it to participate in further catalytic cycles. This catalytic system is often more efficient than traditional catalysts like pyridine, especially for sterically hindered substrates.[6]

Experimental Protocol: Esterification of a Sterically Hindered Alcohol

  • To a solution of the sterically hindered alcohol (1.0 mmol) and 1-methylimidazole (1.2 mmol) in a dry, aprotic solvent like dichloromethane (5.0 mL) at 0 °C, add the acylating agent (e.g., acetic anhydride, 1.1 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford the pure ester.

Nucleophilic_Catalysis_Esterification cluster_cycle Catalytic Cycle Catalyst 1-Methylimidazole Acylimidazolium N-Acylimidazolium Ion (Highly Reactive) Catalyst->Acylimidazolium + Acylating Agent - X⁻ Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Acylimidazolium Ester Ester (R-CO-OR') Acylimidazolium->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->Catalyst - Catalyst (regenerated)

Caption: Catalytic cycle for esterification mediated by 1-methylimidazole.

Conclusion

1-Methylimidazolidine and its derivatives represent a powerful and versatile class of molecules in organic synthesis. As chiral organocatalysts, they provide an efficient and stereoselective means of activating α,β-unsaturated carbonyl compounds through iminium ion formation. In their modified forms, they can act as effective and chemoselective reducing agents for transfer hydrogenation reactions. The closely related 1-methylimidazole serves as a potent nucleophilic catalyst for acylation and esterification reactions. A thorough understanding of their distinct mechanisms of action is crucial for their effective application in research, drug discovery, and process development, paving the way for the design of novel synthetic strategies and the efficient construction of complex molecules.

References

  • Nielsen, M.; Weng, J.; Hovorka, R.; Jørgensen, K. A. Novel Imidazolidine-Tetrazole Organocatalyst for Asymmetric Conjugate Addition of Nitroalkanes. Organic Letters. 2005, 7(17), 3653–3655. Available from: [Link]

  • Macmillan Group, Princeton University. Cycle-Specific Organocascade Catalysis. Available from: [Link]

  • MDPI. 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. Molecules. 2022, 27(24), 8747. Available from: [Link]

  • Jørgensen, K. A. et al. Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry. 2002, 67(24), 8449-8456. Available from: [Link]

  • Blackmore, T. R.; Thompson, P. E. IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. 2011, 83(9), 1951-1974. Available from: [Link]

  • ResearchGate. An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. Available from: [Link]

  • Macmillan Group. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Available from: [Link]

Sources

Foundational

Whitepaper: Elucidating the MS/MS Fragmentation Landscape of 1-Methylimidazolidine

Executive Summary In the fields of drug metabolism and pharmacokinetics (DMPK) and synthetic verification, the accurate structural elucidation of saturated nitrogen heterocycles is paramount. 1-Methylimidazolidine (C₄H₁₀...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug metabolism and pharmacokinetics (DMPK) and synthetic verification, the accurate structural elucidation of saturated nitrogen heterocycles is paramount. 1-Methylimidazolidine (C₄H₁₀N₂) serves as a critical pharmacophore, synthetic intermediate, and structural backbone for numerous prodrugs and biologically active derivatives (e.g., 1-methylhydantoin).

This technical guide provides an in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1-methylimidazolidine. By dissecting the thermodynamic basis of its gas-phase behavior, mapping its collision-induced dissociation (CID) pathways, and establishing a self-validating analytical protocol, this whitepaper equips analytical scientists with the authoritative framework necessary for robust spectral interpretation.

Structural Dynamics and Gas-Phase Basicity

The fragmentation behavior of 1-methylimidazolidine is heavily dictated by its protonation dynamics during ESI. The molecule features a five-membered saturated ring containing two distinct basic sites:

  • N1 (Tertiary Amine): Substituted with an electron-donating methyl group.

  • N3 (Secondary Amine): Unsubstituted.

Due to the inductive effect of the methyl group, the gas-phase basicity favors protonation at the N1 position[1]. However, under CID conditions, the internal energy of the [M+H]⁺ ion (m/z 87.1) allows for dynamic proton mobility. The proton can migrate between N1 and N3, weakening the adjacent C–N bonds and triggering orthogonal ring-opening mechanisms. This phenomenon—known as the "mobile proton model"—is the causal driver behind the diverse neutral losses observed in its MS/MS spectra.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

When subjected to CID (typically between 10–40 eV), the protonated precursor ion undergoes initial ring cleavage followed by the expulsion of stable neutral molecules. The primary fragmentation channels are defined by the specific bonds cleaved within the imidazolidine ring.

Pathway A: Methylamine Neutral Loss (-31 Da)

Protonation at N1 weakens the N1–C2 and N1–C5 bonds. Homolytic or heterolytic cleavage at these sites results in the expulsion of methylamine (CH₃NH₂), yielding a highly stable product ion at m/z 56.1 ([C₃H₆N]⁺). This is often the base peak in the MS/MS spectrum due to the thermodynamic stability of the resulting conjugated iminium ion.

Pathway B: Alpha-Cleavage and Retro-Cycloaddition (-43 Da)

Saturated diamines frequently undergo a retro-cycloaddition-like cleavage. Cleavage of the C4–C5 backbone alongside the N1–C2 bond leads to the loss of a neutral imine fragment (CH₂=N-CH₃, 43 Da), generating a product ion at m/z 44.1 ([C₂H₆N]⁺).

Pathway C: Ammonia Neutral Loss (-17 Da)

If protonation is localized at the N3 position, the N3–C2 and N3–C4 bonds are destabilized. The subsequent elimination of ammonia (NH₃) yields a product ion at m/z 70.1 ([C₄H₈N]⁺). This pathway typically requires higher collision energies and appears at lower relative abundances.

Fragmentation M [M+H]+ (m/z 87.1) 1-Methylimidazolidine RO Ring-Opened Iminium Intermediates M->RO CID Activation F56 m/z 56.1 [C3H6N]+ (- CH3NH2) RO->F56 - 31 Da F44 m/z 44.1 [C2H6N]+ (- C2H5N) RO->F44 - 43 Da F70 m/z 70.1 [C4H8N]+ (- NH3) RO->F70 - 17 Da

Figure 1: Principal CID fragmentation pathways for 1-methylimidazolidine [M+H]+.

Comparative Fragmentation: Oxidized Derivatives

In DMPK studies, 1-methylimidazolidine is rarely analyzed in a vacuum; researchers frequently encounter its oxidized metabolites, most notably 1-methylimidazolidine-2,4-dione (1-methylhydantoin) [2]. The introduction of carbonyl groups fundamentally alters the electron distribution and fragmentation logic.

Unlike the parent molecule, the dione derivative is highly acidic and is best analyzed in ESI negative mode ([M-H]⁻ at m/z 113.0). The fragmentation is driven by the loss of carbon dioxide (CO₂) and isocyanic acid (HNCO), rather than simple amines [3].

Table 1: Quantitative Fragmentation Summary for 1-Methylimidazolidine and its Dione Derivative

CompoundIonization ModePrecursor (m/z)Product Ion (m/z)Neutral LossFragment Assignment
1-Methylimidazolidine ESI (+)87.156.131.0 Da[C₃H₆N]⁺ (Loss of CH₃NH₂)
ESI (+)87.144.143.0 Da[C₂H₆N]⁺ (Loss of C₂H₅N)
ESI (+)87.170.117.0 Da[C₄H₈N]⁺ (Loss of NH₃)
1-Methylhydantoin ESI (-)113.099.213.8 DaRing Contraction
ESI (-)113.082.930.1 DaLoss of CH₂O / NO
ESI (-)113.068.844.2 DaLoss of CO₂

Standardized LC-MS/MS Analytical Protocol

To ensure data integrity, analytical methods must be self-validating. The following protocol outlines a robust methodology for the quantitation and structural verification of 1-methylimidazolidine.

Causality-Driven Method Design
  • Chromatographic Selection: Due to the extreme polarity and basicity of the saturated imidazolidine ring (LogP < 0), standard reversed-phase C18 columns suffer from poor retention and peak shape. A Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is mandated to ensure adequate retention ( k′>2 ) and prevent ion suppression from the solvent void volume.

  • Matrix Control: An isotopically labeled internal standard (e.g., 1-methylimidazolidine-d3) must be spiked into all samples prior to extraction. This self-validating step corrects for matrix effects and extraction recovery variations.

Step-by-Step Workflow
  • Sample Preparation: Dilute the sample 1:10 in Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid. Spike with 10 ng/mL of the internal standard.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm). Run a gradient from 95% Mobile Phase B (Acetonitrile + 0.1% FA) to 50% B over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • MS/MS Acquisition: Operate the triple quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition (87.1 → 56.1, CE: 15 eV) for quantitation, and the secondary transition (87.1 → 44.1, CE: 25 eV) for structural qualification.

  • Data Validation: Confirm that the ratio of the quantifier ion to the qualifier ion remains within ±15% of the calibration standard average. Any deviation invalidates the peak identification.

Workflow S1 1. Sample Prep Isotopic Spike & Dilution S2 2. HILIC LC Polar Retention S1->S2 S3 3. ESI(+) Protonation (m/z 87) S2->S3 S4 4. QqQ MS/MS CID (10-40 eV) S3->S4 S5 5. Data Validation Ion Ratio Confirmation S4->S5

Figure 2: Self-validating LC-MS/MS workflow for 1-methylimidazolidine.

Conclusion

The MS/MS fragmentation of 1-methylimidazolidine is a textbook example of charge-directed dissociation in saturated nitrogen heterocycles. By understanding the causal relationship between protonation sites and ring-opening mechanisms, analytical scientists can confidently identify this moiety and its derivatives in complex biological matrices. Implementing HILIC-based chromatography alongside rigorous ion-ratio validation ensures that the resulting analytical data is both highly sensitive and structurally irrefutable.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18172753, 1-Methylimidazolidine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69217, 1-Methylhydantoin." PubChem, [Link].

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST Mass Spectrometry Data Center, [Link].

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

improving yield and conversion rates in 1-methylimidazolidine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we frequently consult on the synthesis of saturated nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we frequently consult on the synthesis of saturated nitrogen heterocycles. The synthesis of 1-methylimidazolidine and its derivatives (such as 1-methylimidazolidine-2-thione) presents unique kinetic and thermodynamic challenges.

This guide is designed to move beyond basic recipes. By explaining the mechanistic causality behind each protocol step, we aim to provide you with a self-validating framework to systematically troubleshoot yield and conversion issues in your laboratory.

FAQ & Troubleshooting Guide

Q: When attempting to synthesize unsubstituted 1-methylimidazolidine via formaldehyde condensation, my NMR shows almost entirely bis-adducts. How do I prevent this?

A: This is a classic kinetic trap. When N-methylethylenediamine reacts with formaldehyde, the initial condensation forms an intermediate hemiaminal that rapidly cyclizes into 1-methylimidazolidine. However, the resulting heterocycle contains a highly reactive, unhindered secondary amine at the 3-position. In the presence of even transient local excesses of formaldehyde, this secondary amine undergoes immediate intermolecular condensation to form bis(imidazolidinyl)methanes[1]. Furthermore, altering the temperature profile (e.g., initiating at -78 °C) often shifts the byproduct profile toward trimerized 1,3,5-triazinanes rather than isolating the monomer[2].

Scientist's Recommendation: To isolate the pure monomeric 1-methylimidazolidine, batch chemistry is fundamentally disadvantaged due to mixing inefficiencies. You must utilize continuous flow reactors to minimize the residence time of the product in the presence of unreacted formaldehyde, or utilize a bulky, removable protecting group (like Boc or Cbz) on the secondary amine prior to cyclization.

Pathway A N-methylethylenediamine + Formaldehyde B Intermediate Hemiaminal A->B Condensation C 1-Methylimidazolidine (Target) B->C Intramolecular Cyclization E 1,3,5-Triazinane (Byproduct) B->E Trimerization D Bis(imidazolidinyl)methane (Byproduct) C->D Excess CH2O + Amine

Reaction pathway of N-methylethylenediamine with formaldehyde highlighting byproduct formation.

Q: My synthesis of 1-methylimidazolidine-2-thione using carbon disulfide (CS2) is stalling at roughly 50% conversion. What is the thermodynamic barrier here?

A: The reaction of N-methylethylenediamine with CS2 proceeds rapidly to form an intermediate dithiocarbamate salt. The stall occurs during the subsequent intramolecular cyclization. This ring-closure requires the expulsion of hydrogen sulfide (H₂S), which is thermodynamically unfavorable in a neutral, closed system.

Scientist's Recommendation: You must actively manipulate the equilibrium. The addition of concentrated HCl serves a dual purpose: it protonates the leaving group to lower the activation energy of cyclization, and it helps evolve H₂S gas. By subsequently raising the reaction temperature to 90 °C, you drive the volatile H₂S out of the solution, irreversibly pushing the equilibrium toward the 1-methylimidazolidine-2-thione product[3].

Quantitative Data: Condition vs. Yield Analysis

To assist in your experimental design, the following table summarizes how specific reaction conditions dictate the primary product and conversion rates during 1-methylimidazolidine synthesis workflows.

Target CompoundReagentsKey ConditionPrimary Observed ProductYield / Conversion
1-Methylimidazolidine Formaldehyde (1 eq)THF, Reflux (6h)Bis(imidazolidinyl)methane>90% (Byproduct)[1]
1-Methylimidazolidine Formaldehyde (1.1 eq)THF, -78 °C to 5 °C1,3,5-TriazinaneHigh (Byproduct)[2]
1-Methylimidazolidine-2-thione CS₂ (1.02 eq)EtOH/H₂O, 60 °C (No HCl)Dithiocarbamate intermediateStalled Conversion
1-Methylimidazolidine-2-thione CS₂ (1.02 eq)EtOH/H₂O, HCl addition, 90 °C1-Methylimidazolidine-2-thione~50% (Target)[3]

Experimental Methodology

Validated Protocol: Synthesis of 1-Methylimidazolidine-2-thione

Self-Validating System Note: This protocol uses a temperature differential and acid catalysis to force the evolution of H₂S. The cessation of gas evolution serves as a visual, self-validating indicator that the cyclization step has reached maximum conversion.

  • Solvent & Reagent Preparation: In a suitably equipped fume hood, prepare a solution of N-methylethylenediamine (10.8 g, 146 mmol) in a 1:1 mixture of Ethanol and Deionized Water (90 mL)[3].

  • Initial Condensation: Pre-heat the solution to 60 °C. Add Carbon Disulfide (CS₂) (9.0 mL, 150 mmol) dropwise. Caution: CS₂ is highly volatile and flammable.

  • Intermediate Formation: Maintain the reaction mixture at 60 °C for 3 hours to ensure complete conversion to the dithiocarbamate intermediate[3].

  • Acid-Catalyzed Cyclization: Slowly add concentrated HCl (4.7 mL). This protonates the intermediate, preparing it for H₂S elimination[3].

  • Thermodynamic Driving: Raise the temperature to 90 °C and stir continuously for 6 hours. Monitor for the evolution of H₂S gas.

  • Isolation: Cool the mixture to -20 °C to induce crystallization. Filter the resulting precipitate and dry in vacuo to afford 1-methylimidazolidine-2-thione as a beige solid (Expected yield: ~50%, 8.43 g)[3].

Workflow Step1 Dissolve diamine in EtOH/H2O Step2 Heat to 60°C Add CS2 Step1->Step2 Step3 Stir 3h at 60°C Step2->Step3 Step4 Add Conc. HCl Raise to 90°C Step3->Step4 Step5 Stir 6h (Remove H2S) Step4->Step5 Step6 Cool to -20°C Filter & Dry Step5->Step6

Step-by-step workflow for the synthesis of 1-methylimidazolidine-2-thione via CS2 condensation.

Sources

Optimization

optimizing reaction conditions with 1-methylimidazolidine catalysts

Welcome to the Technical Support Center for optimizing reaction conditions using 1-methylimidazolidine and imidazolidinone-based organocatalysts. These small, bench-stable organic molecules are highly effective at enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing reaction conditions using 1-methylimidazolidine and imidazolidinone-based organocatalysts. These small, bench-stable organic molecules are highly effective at enantiofacial discrimination, operating primarily through iminium/enamine activation or as bifunctional hydrogen-bond donors [1, 3].

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols to maximize yield and enantiomeric excess (ee) in asymmetric transformations.

Mechanistic Overview & Causality

The efficacy of 1-methylimidazolidine derivatives (such as 1-methylimidazolidine-2,4-dione or 4-benzyl-1-methylimidazolidine-2-carboxylic acid) stems from their ability to precisely control transition-state geometry.

  • Iminium Activation: The secondary amine of the catalyst condenses with an α,β -unsaturated carbonyl to form a transient iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), accelerating nucleophilic attack (e.g., Diels-Alder or Michael additions) [3]. The bulky substituents (e.g., benzyl groups) and the rigid 1-methylimidazolidine ring sterically shield one face of the iminium ion, dictating the stereochemical outcome.

  • Hydrogen-Bond Donors: In bifunctional catalysis, derivatives like 1-methylimidazolidine-2,4-dione act as H-bond donors, simultaneously activating the electrophile and organizing the nucleophile in a highly structured transition state [1].

G Cat 1-Methylimidazolidine Catalyst Iminium Activated Iminium Ion (LUMO Lowering) Cat->Iminium Condensation (Acid Co-catalyst) Sub α,β-Unsaturated Carbonyl Sub->Iminium Nuc Nucleophile / Diene Attack Iminium->Nuc Stereoselective Approach Enamine Enamine / Intermediate Complex Nuc->Enamine C-C Bond Formation Prod Enantioenriched Product + Catalyst Regeneration Enamine->Prod Hydrolysis Prod->Cat Catalyst Recycling

Catalytic cycle of 1-methylimidazolidine via iminium activation and nucleophilic attack.

Troubleshooting Guide: Common Experimental Issues

Q: Why is my enantiomeric excess (ee) lower than expected during Michael additions? A: Low enantioselectivity is typically caused by a breakdown in the rigidity of the transition state.

  • Causality: High temperatures increase molecular kinetics, allowing the nucleophile to overcome the steric barrier of the catalyst's shielding group, attacking the disfavored face. Additionally, highly polar, protic solvents (like pure methanol) can disrupt the crucial hydrogen-bonding network in 1-methylimidazolidine-2,4-dione catalysts[1].

  • Solution: Lower the reaction temperature to -20 °C. If using a bifunctional H-bond donor, switch to a non-polar or moderately polar aprotic solvent (e.g., DCM or Toluene) to enforce tight ion-pairing.

Q: I am observing poor conversion rates despite high catalyst loading (20 mol%). What is going wrong? A: Poor conversion usually points to catalyst deactivation or an stalled catalytic cycle.

  • Causality: The catalytic cycle requires the hydrolysis of the intermediate enamine to release the product and regenerate the catalyst. If the reaction is strictly anhydrous, this hydrolysis step stalls. Alternatively, strong basic impurities in the substrate can neutralize the acid co-catalyst required for initial iminium formation.

  • Solution: Ensure 5% v/v water is present in your solvent mixture (e.g., MeOH/H₂O 95:5) to facilitate hydrolysis[3]. Validate catalyst integrity by taking a crude ¹H NMR of the reaction mixture; if the aldehyde proton signal is entirely replaced by a stable iminium/enamine signal that does not decay, hydrolysis is your bottleneck.

Q: How do I prevent side reactions (e.g., epimerization) in tandem Knoevenagel/Diels-Alder (K-DA-E) reactions? A: Epimerization of stereocenters occurs when the product is exposed to the amine catalyst for extended periods.

  • Causality: 1-methylimidazolidine-2-carboxylic acid derivatives can act as mild bases, deprotonating the acidic α-protons of the newly formed product, leading to thermodynamic equilibration (epimerization) [2].

  • Solution: Monitor the reaction strictly via TLC. Quench the reaction immediately upon consumption of the limiting reagent by filtering through a short pad of silica gel to physically remove the catalyst.

Frequently Asked Questions (FAQs)

Q: What is the optimal acid co-catalyst for 1-methylimidazolidinone systems? A: The choice of acid dictates the reaction rate. You must match the pKa of the acid to the basicity of the catalyst and the nucleophilicity of the substrate. Trifluoroacetic acid (TFA) and dichloroacetic acid (DCA) are standard. For highly unreactive substrates, stronger acids like TfOH can be used, but they risk polymerizing dienes.

Q: Can I recover and reuse the catalyst? A: Yes. Most 1-methylimidazolidine catalysts are highly crystalline. By adding cold diethyl ether to the crude reaction mixture, the catalyst salt often precipitates and can be recovered via vacuum filtration, retaining >95% of its catalytic activity for subsequent runs.

Experimental Protocols

Standard Protocol: Enantioselective Diels-Alder Reaction

This self-validating protocol utilizes a 1-methylimidazolidinone derivative to ensure high exo/endo selectivity and ee.

Step 1: Catalyst Activation In a 25 mL round-bottom flask, suspend 0.10 mmol (10 mol%) of the 1-methylimidazolidinone catalyst in 1.0 mL of a MeOH/H₂O (95:5 v/v) solvent mixture. Add 0.10 mmol of the acid co-catalyst (e.g., 1M HCl or TFA). Stir for 5 minutes until a homogenous solution forms.

  • Validation: The solution should become clear, indicating the formation of the soluble catalyst salt.

Step 2: Substrate Addition & Equilibration Add 1.0 mmol of the α,β -unsaturated aldehyde (e.g., cinnamaldehyde) to the flask. Stir the mixture at room temperature for 10 minutes, then cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Causality: Pre-mixing allows the equilibrium of the iminium ion to establish before the nucleophile is introduced, preventing uncatalyzed background reactions.

Step 3: Nucleophile Addition Slowly add 3.0 mmol (3 equivalents) of freshly cracked cyclopentadiene dropwise over 2 minutes. Maintain the temperature at -20 °C and stir for 14-16 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The UV-active spot of the starting aldehyde should disappear.

Step 4: Quench and Workup Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ to neutralize the acid co-catalyst. Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Analysis Determine the diastereomeric ratio (dr) via crude ¹H NMR by comparing the integration of the aldehyde protons of the exo and endo isomers. Determine the ee via Chiral HPLC.

Quantitative Data Summary

The following table summarizes the optimization landscape for 1-methylimidazolidine-catalyzed reactions, demonstrating the causal relationship between solvent, temperature, and stereochemical outcomes.

Solvent SystemTemp (°C)Co-catalystSubstrateYield (%)ee (%)
MeOH/H₂O (95:5)25HClCinnamaldehyde8285
MeOH/H₂O (95:5)-20HClCinnamaldehyde7593
DCM-20TFACinnamaldehyde6088
Toluene-20TFACinnamaldehyde4580
Methanol (Pure)25None (H-Bond Donor)trans-β-nitrostyrene4035
DCM (Pure)25None (H-Bond Donor)trans-β-nitrostyrene8572

Data synthesized from established organocatalytic benchmarks[1, 3]. Note the drastic drop in ee for H-bond donors in pure methanol due to solvent competition.

References

  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI.
  • Direct Organocatalytic Asymmetric Heterodomino Reactions: The Knoevenagel/Diels−Alder/Epimerization Sequence for the Highly Diastereoselective Synthesis of Symmetrical and Nonsymmetrical Synthons of Benzoannelated Centropolyquinanes.
  • Macmillan Imidazolidinone Organoc
Troubleshooting

Technical Support Center: 1-Methylimidazolidine Storage &amp; Oxidation Prevention

Welcome to the Advanced Troubleshooting Guide for Amine Stability. Handling electron-rich cyclic diamines like 1-methylimidazolidine requires rigorous anaerobic and anhydrous techniques.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Amine Stability. Handling electron-rich cyclic diamines like 1-methylimidazolidine requires rigorous anaerobic and anhydrous techniques. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields caused by degraded amine reagents. This guide provides field-proven, self-validating protocols to prevent the oxidation of 1-methylimidazolidine during long-term storage.

Section 1: Diagnostic FAQ - Identifying Degradation

Q1: My 1-methylimidazolidine has changed from a colorless liquid to a pale yellow/brown. Is it still viable? A: No. Discoloration is the primary visual indicator of auto-oxidation and degradation[1]. The lone pairs on the nitrogen atoms are highly reactive toward atmospheric oxygen. Using oxidized amines will introduce radical scavengers and unpredictable impurities into your reaction, severely compromising the reproducibility of your experimental results.

Q2: Why does my compound degrade even when stored in a tightly capped vial in the fridge? A: Standard screw-cap vials are not hermetically sealed. Oxygen and moisture permeate through standard septa and threads over time. Furthermore, 1-methylimidazolidine is highly hygroscopic[2]. When you open a cold vial on the bench, ambient humidity condenses inside. Water accelerates hydrolysis and facilitates oxidative electron transfer, leading to rapid degradation.

Section 2: Mechanisms of Degradation (Causality)

To prevent degradation, we must understand the chemical causality. 1-Methylimidazolidine undergoes two primary degradation pathways when exposed to air, light, and moisture:

  • Direct N-Oxidation: Electrophilic attack by molecular oxygen on the sterically accessible nitrogen atoms, forming N-oxide species.

  • Alpha-Carbon Auto-oxidation: A radical chain reaction initiated by UV light or trace metals. This process abstracts a hydrogen atom from the alpha-carbon to form a hydroperoxide intermediate, which ultimately collapses into a lactam (e.g., imidazolidine-2,4-dione derivatives) or causes C-N bond cleavage[3].

OxidationPathway A 1-Methylimidazolidine (Colorless Liquid) B O2 / UV Light / Moisture (Environmental Stress) A->B Improper Storage C alpha-C Hydroperoxide (Radical Intermediate) B->C H-Abstraction D N-Oxide Species (Direct Oxidation) B->D Electrophilic Attack E Ring-Opened Amides (Irreversible Degradation) C->E C-N Cleavage F Lactam Formation (Yellow/Brown Impurity) C->F Dehydration

Fig 1: Auto-oxidation and degradation pathways of 1-methylimidazolidine upon atmospheric exposure.

Section 3: Quantitative Storage Parameters

Selecting the correct storage modality dictates the shelf life of your reagent. Below is a comparative matrix of storage conditions. For highly sensitive experiments, maintaining oxygen levels below 0.1 ppm is critical[4].

Storage ModalityAtmosphereTemperatureContainer TypeExpected Shelf LifeMax O2 Tolerance
Benchtop (Unsealed) Ambient Air20°CClear Glass Vial< 24 hoursAtmospheric (~21%)
Standard Refrigerator Ambient Air4°CAmber Glass Vial1 - 2 weeksAtmospheric (~21%)
Schlenk Flask Argon Blanket4°CGlass with Teflon Tap3 - 6 months< 5 ppm
Glovebox N2 or Argon20°CAmber Vial (PTFE Septum)6 - 12 months< 0.1 ppm[4]
Flame-Sealed Ampoule Argon (Vacuum)-20°CBorosilicate Ampoule> 2 years0 ppm

Section 4: Troubleshooting Common Storage Failures

Issue: Septum degradation leading to sudden oxidation.

  • Root Cause: Repeatedly piercing a PTFE/Silicone septum with standard needles cores the material, creating a micro-channel for oxygen ingress[5].

  • Solution: Use a Schlenk flask with a high-vacuum Teflon stopcock (J-Young tap) instead of a septum for repeated access[6]. If a septum must be used, utilize a 20-gauge or smaller non-coring (deflecting tip) needle and cover the punctured septum with Parafilm immediately after use.

Issue: Condensation introducing water during transfer.

  • Root Cause: Opening a chilled container before it reaches room temperature.

  • Solution: Always allow the sealed container to equilibrate to room temperature in a desiccator or under an inert gas flow before opening[5].

Section 5: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your reagent's integrity, implement the following self-validating workflows. The use of Argon is strictly recommended over Nitrogen because Argon is denser than air, providing a robust protective blanket over the liquid during brief transfers[6].

StorageWorkflow S1 1. Vacuum Distillation (Purify Reagent) S2 2. Freeze-Pump-Thaw (3 Cycles to Degas) S1->S2 S3 3. Argon Backfill (Displace Oxygen) S2->S3 S4 4A. Flame Seal Ampoule (Long-Term: >2 Years) S3->S4 Archival Storage S5 4B. Schlenk Flask + Teflon (Short-Term: <6 Months) S3->S5 Active Daily Use

Fig 2: Anaerobic preparation and storage workflow for 1-methylimidazolidine.

Protocol A: Freeze-Pump-Thaw Degassing (Removing Dissolved O2)

Merely blanketing the headspace with Argon is insufficient because oxygen remains dissolved in the liquid amine[6].

  • Preparation: Transfer the freshly distilled 1-methylimidazolidine into a heavy-walled Schlenk flask equipped with a Teflon stopcock.

  • Freezing: Submerge the flask in a liquid nitrogen (LN2) dewar until the amine is completely frozen solid.

  • Pumping: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5-10 minutes to evacuate the headspace of all atmospheric gases.

  • Thawing: Close the stopcock and remove the flask from the LN2. Allow the liquid to thaw completely at room temperature.

    • Self-Validation Check: You will observe gas bubbles (dissolved O2 and N2) escaping from the liquid as it thaws.

  • Iteration: Repeat steps 2-4 for a total of three cycles, or until no more bubbles are observed during the thawing phase.

  • Backfilling: After the final freeze-pump cycle, backfill the flask with ultra-high purity (UHP) Argon.

Protocol B: Flame-Sealing Ampoules for Long-Term Storage

For bulk storage exceeding 6 months, flame-sealing under Argon is the gold standard.

  • Transfer: Inside an inert-atmosphere glovebox (O2 < 0.1 ppm)[4], transfer 1-5 mL aliquots of the degassed 1-methylimidazolidine into pre-dried borosilicate glass ampoules.

  • Chilling: Transfer the ampoules to a Schlenk line. Submerge the bottom of the ampoule in a dry ice/acetone bath to minimize the vapor pressure of the amine.

  • Purging: Apply a gentle flow of Argon via a long needle positioned just above the liquid surface.

  • Sealing: Using an oxygen-propane glassblowing torch, evenly heat the neck of the ampoule while slowly rotating it. As the glass softens and collapses inward, gently pull the top to seal the ampoule under the Argon atmosphere.

  • Storage: Store the sealed ampoules in a dark, explosion-proof freezer at -20°C.

    • Self-Validation Check: The liquid should remain perfectly colorless indefinitely. Any yellowing indicates a micro-fracture in the glass seal.

References

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available at:[Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at:[Link]

  • Reddit (r/labrats). "Store under Argon". Available at:[Link]

Sources

Optimization

solvent optimization for 1-methylimidazolidine mediated cross-coupling

An essential aspect of optimizing any palladium-catalyzed cross-coupling reaction is the choice of solvent. The solvent does not merely act as a medium for the reactants but plays a crucial role in the catalytic cycle, i...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of optimizing any palladium-catalyzed cross-coupling reaction is the choice of solvent. The solvent does not merely act as a medium for the reactants but plays a crucial role in the catalytic cycle, influencing reaction rates, selectivity, and catalyst stability.[1] This is particularly true for reactions mediated by N-heterocyclic carbene (NHC) ligands, which are generated in situ from precursors like 1-methylimidazolidine.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize solvent systems for 1-methylimidazolidine mediated cross-coupling reactions. The content is structured in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a 1-methylimidazolidine mediated cross-coupling reaction?

A1: The solvent influences nearly every step of the catalytic cycle. In the context of using 1-methylimidazolidine as an NHC precursor, the solvent's role is multifaceted:

  • Solubility: It must effectively dissolve the aryl halide/pseudohalide, the coupling partner, the base, and the palladium-NHC catalytic species. Practical considerations like solubilizing both polar and non-polar reactants can limit solvent choice.[2]

  • Catalyst Formation & Stability: 1-methylimidazolidine is a precursor to the active NHC ligand. The solvent can affect the rate and efficiency of the in situ deprotonation of the corresponding imidazolium salt to form the free carbene, which then coordinates to the palladium center.[3]

  • Influence on Reaction Mechanism:

    • Oxidative Addition: The polarity of the solvent can significantly impact the rate-determining oxidative addition step.[2][4] More polar solvents can stabilize the charge separation that develops in the transition state as the Pd(0) catalyst inserts into the aryl-halide bond, often accelerating this step.[4]

    • Transmetalation & Reductive Elimination: The solvent can influence the aggregation state of the base and the coupling partner (e.g., organoboron compounds), affecting the transmetalation rate. It also stabilizes the palladium intermediates throughout the cycle, preventing catalyst decomposition.[5]

    • Ligand Coordination: Coordinating solvents (e.g., ethers, amides) can compete with the NHC ligand for a coordination site on the palladium center, potentially altering the identity and reactivity of the active catalyst.[2]

Q2: Which solvent classes are typically used for these reactions and what are their general characteristics?

A2: The most common solvents are non-polar aprotic, polar aprotic, and occasionally protic solvents, often in mixtures.

  • Aprotic Non-Polar (e.g., Toluene, Xylenes): These are widely used due to their high boiling points, allowing for a broad range of reaction temperatures. They are poor coordinators and do not excessively solvate ionic species, which can be beneficial in certain steps. However, they may offer poor solubility for highly polar substrates or inorganic bases.[5]

  • Aprotic Polar (e.g., Dioxane, THF, DME, DMF, DMSO): These solvents are excellent coordinators and can dissolve a wide range of substrates and reagents.[5] Their polarity can accelerate the oxidative addition step.[4] However, their strong coordinating ability can sometimes inhibit the reaction by competing with other ligands.[2] High-impact solvents like 1,4-dioxane are often avoided in process chemistry for environmental reasons.[6]

  • Protic Solvents (e.g., t-Butanol, Water): Often used as a co-solvent, especially in Suzuki-Miyaura couplings. Water can be essential for dissolving inorganic bases (like K₂CO₃) and activating organoboron reagents for transmetalation.[7] However, protic solvents can also participate in side reactions, such as the hydrolysis of starting materials or intermediates.

Troubleshooting Guide

Q3: My reaction shows low or no conversion of the starting material. How can I use solvent choice to troubleshoot this?

A3: Low conversion is a common issue that can often be traced back to the solvent system. A systematic approach is crucial.

First, consider the solubility of all components. If your base (e.g., NaOtBu, K₃PO₄) or coupling partner is not dissolving, the reaction cannot proceed efficiently.

  • Actionable Advice: If you observe poor mixing or undissolved solids, switch to a more polar or coordinating solvent system.[8] For instance, if a reaction is failing in toluene, consider screening solvents like dioxane, THF, or a toluene/t-butanol mixture.[5][9]

Second, the rate-determining step , often oxidative addition, may be too slow. This is a frequent problem with less reactive electrophiles like aryl chlorides.[2][4]

  • Actionable Advice: Increase the solvent polarity to accelerate oxidative addition. A computational study on a Pd/NHC system showed that activation barriers for oxidative addition ranged from 12.35 kcal/mol in hexane (non-polar) to 10.95 kcal/mol in water (highly polar), corresponding to a significant rate variation.[4] Switching from toluene to a more polar solvent like DMF or dioxane could provide the necessary rate enhancement.

Below is a troubleshooting workflow to guide your decision-making process.

G Start Low / No Conversion Check_Solubility Are all reagents (especially base) fully dissolved? Start->Check_Solubility Switch_Solvent Switch to a more polar/coordinating solvent (e.g., Toluene -> Dioxane or THF/Water) Check_Solubility->Switch_Solvent No Check_OA Is the electrophile challenging? (e.g., Aryl Chloride) Check_Solubility->Check_OA Yes Success Problem Solved Switch_Solvent->Success Increase_Polarity Increase solvent polarity to accelerate Oxidative Addition (e.g., Toluene -> DMF) Check_OA->Increase_Polarity Yes Check_Temp Is the reaction temperature optimal? Check_OA->Check_Temp No Increase_Polarity->Success Higher_BP_Solvent Switch to a higher-boiling solvent (e.g., THF -> Toluene or Dioxane) to increase temperature Check_Temp->Higher_BP_Solvent No Failure Consult Further (Ligand/Base Screen) Check_Temp->Failure Yes Higher_BP_Solvent->Success

Caption: Troubleshooting workflow for low conversion issues.

Q4: I am observing significant byproduct formation (e.g., homocoupling, protodeborylation). Can the solvent influence this?

A4: Yes, the solvent system can dramatically affect selectivity.

  • Homocoupling: This byproduct often arises from oxidative processes, which can be exacerbated if the main catalytic cycle is slow.[7] By choosing a solvent that accelerates the desired cross-coupling pathway (e.g., a more polar solvent for oxidative addition), you can kinetically disfavor the side reaction.

  • Protodeborylation (in Suzuki Couplings): This is the undesired reaction of the organoboron compound with a proton source, leading to its decomposition. While often linked to the base and water content, the solvent's ability to mediate the activity of these species is key.

    • Actionable Advice: In systems prone to protodeborylation, minimizing water content is a primary strategy. Using anhydrous solvents like toluene or dioxane with a base like CsF or K₃PO₄ can be effective. If water is necessary to dissolve the base, using a biphasic system (e.g., Toluene/Water) with vigorous stirring can sometimes limit the interaction time of the organoboron reagent in the aqueous phase.[7]

Q5: My reaction has started, but then stalled, and I see palladium black precipitating. What's happening?

A5: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble Pd(0) or Pd(II) species in the catalytic cycle precipitate as inactive palladium metal.[10] The strong σ-donating properties of NHC ligands like the one derived from 1-methylimidazolidine are meant to create a robust Pd-ligand bond to prevent this.[11] However, solvent choice can still lead to decomposition.

  • Causality:

    • Poor Ligand Coordination: If the solvent is a very strong coordinator (e.g., DMF, DMSO at high temperatures), it might displace the NHC ligand, leaving the palladium center vulnerable to aggregation.

    • Reductive Elimination is Too Slow: If the final step of the cycle is sluggish, the Pd(II) intermediate may have a longer lifetime, increasing the probability of decomposition pathways.

  • Actionable Advice:

    • Switch to a Less Coordinating Solvent: If using a solvent like DMF or DMSO, try switching to an ether (Dioxane, THF) or an aromatic hydrocarbon (Toluene).

    • Optimize Temperature: Excessive heat can accelerate catalyst decomposition.[10] Ensure you are not overheating the reaction. It may be beneficial to use a solvent that allows for effective reaction at a lower temperature.

The general palladium-catalyzed cross-coupling cycle is shown below, with key steps influenced by the solvent highlighted.

G cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (R-X) Pd0->OA Influenced by Solvent Polarity PdII_RX R-Pd(II)-X (L) OA->PdII_RX Transmetalation Transmetalation (R'-M) PdII_RX->Transmetalation Influenced by Solvent's ability to dissolve Base & Coupling Partner PdII_RR R-Pd(II)-R' (L) Transmetalation->PdII_RR RE Reductive Elimination PdII_RR->RE Solvent can stabilize this intermediate RE->Pd0 Catalyst Regeneration Product R-R' RE->Product note L = NHC from 1-methylimidazolidine

Caption: Key solvent intervention points in the catalytic cycle.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for a 1-Methylimidazolidine Mediated Buchwald-Hartwig Amination

This protocol provides a standardized workflow for screening multiple solvents to identify the optimal medium for your reaction.

1. Reagent Preparation:

  • Prepare a stock solution of your aryl halide (e.g., 1.0 M in an inert, high-boiling solvent like undecane, which can also serve as an internal standard for GC analysis).

  • Prepare a stock solution of your amine (e.g., 1.2 M in the same inert solvent).

  • Use a consistent palladium source, such as a well-defined Pd(II)-NHC precatalyst or a mixture of a Pd(0) source like Pd₂(dba)₃ and the 1-methylimidazolidine precursor.[11]

2. Reaction Setup (Array Format):

  • In an array of oven-dried reaction vials equipped with stir bars, add the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the palladium source (e.g., 1-2 mol %) and the 1-methylimidazolidine ligand precursor (e.g., 1.2 equivalents relative to Pd).

  • Seal each vial with a septum cap.

  • To each vial, add 1.0 mL of the solvent to be tested (e.g., Toluene, Dioxane, THF, 2-MeTHF, CPME). Ensure all solvents are anhydrous and degassed.

  • Add the aryl halide stock solution (e.g., 0.5 mmol) and the amine stock solution (e.g., 0.6 mmol) to each vial via syringe.

  • Purge each vial with argon or nitrogen for 5 minutes.

3. Execution and Monitoring:

  • Place the array in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial, quench it with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the percent conversion to product.[12]

4. Data Analysis:

  • Tabulate the results, comparing conversion rates across different solvents at various time points. This will reveal which solvent provides the fastest and most complete reaction.

Table 1: Example Solvent Screening Data and Relevant Properties

SolventDielectric Constant (ε)Donor Number (DN)Boiling Point (°C)Example Yield (24h)Observations
Toluene2.40.111165%Good for high temps, but may have solubility issues.
THF7.620.06685%Good solubility, but limited by low boiling point.
1,4-Dioxane2.214.810192%Excellent performance, but environmental concerns.[6]
2-MeTHF6.2-8090%Greener alternative to THF/Dioxane.[13]
DMF36.726.615345%High polarity, but potential for catalyst inhibition.
t-Butanol10.933.08378% (as co-solvent)Often used with non-polar solvents to aid base solubility.[9]

Note: Yields are hypothetical examples to illustrate potential trends.

This systematic screening process removes guesswork and provides empirical data to guide your solvent selection, ensuring a more robust and reproducible cross-coupling reaction.[14]

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of the American Chemical Society, 142(15), 7189–7201. Available from: [Link]

  • ResearchGate. (2026, February 27). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | Request PDF.
  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ACS Publications. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • IntechOpen. (2022, March 2). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2015, March 16). Influence of the N-N Coligand: C-C coupling instead of formation of imidazol-2-yl complexes at {Mo(η(3)-allyl)(CO)2} fragments. Theoretical and experimental studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • Chromatography Online. (2026, March 24). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Methylimidazolidine &amp; 1-Methylimidazole Protocols

Welcome to the Advanced Technical Support Center for imidazolidine and imidazole derivatization. As researchers push the boundaries of energetic materials, pharmaceutical intermediates, and chiral auxiliaries, the 1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for imidazolidine and imidazole derivatization. As researchers push the boundaries of energetic materials, pharmaceutical intermediates, and chiral auxiliaries, the 1-methylimidazolidine scaffold presents unique synthetic challenges.

This guide provides field-proven troubleshooting strategies to resolve unwanted side reactions—specifically oxidative degradation, regioselectivity failures, and acid-catalyzed ring-opening. As a Senior Application Scientist, my goal is not just to provide you with a protocol, but to explain the causality behind the chemical behavior so you can engineer self-validating experimental systems.

Section 1: Resolving Oxidative Degradation in Nitration Workflows

The Problem: Formation of 1-Methylimidazolidine-2,4,5-trione

When synthesizing highly energetic materials like 1-methyl-2,4,5-trinitroimidazole (MTNI) via the nitration of 1-methylimidazole, researchers frequently encounter complete oxidation of the imidazole ring, yielding 1-methylimidazolidine-2,4,5-trione [1][1].

Mechanistic Causality: The introduction of a nitro group at the C-2 position dramatically increases the electron deficiency of the aromatic ring. Under extreme nitration conditions (e.g., high ratios of H2​SO4​ and temperatures exceeding 100°C), this electron withdrawal promotes oxidative cleavage and hydrolysis. The aromatic imidazole is irreversibly converted into the trione byproduct [2][2].

FAQ & Troubleshooting

Q: My nitration reaction is yielding a white crystalline solid instead of the expected trinitroimidazole. What went wrong? A: You have likely over-oxidized your product to 1-methylimidazolidine-2,4,5-trione. This occurs if your HNO3​:H2​SO4​ ratio exceeds 1:3 or if the reaction temperature spikes above 80°C. Temperature control is the critical self-validating parameter here; if the internal temperature reaches 120°C, the trione becomes the major thermodynamic sink.

NitrationPathway A 1-Methylimidazole B 1-Methyl-4,5-dinitroimidazole A->B HNO3/H2SO4 Moderate Temp C 1-Methyl-2,4,5-trinitroimidazole (Target) B->C HNO3/SO3/H2SO4 80°C D 1-Methylimidazolidine-2,4,5-trione (Over-oxidation Byproduct) C->D Excess Acid/Heat 120°C

Fig 1: Reaction pathway showing oxidative degradation of trinitroimidazole to trione.

Protocol 1: Optimized Synthesis of 1-Methyl-2,4,5-trinitroimidazole

To prevent trione formation, the nitration must be kinetically controlled.

  • Preparation: Cool a mixture of 98% HNO3​ and 15% SO3​ in H2​SO4​ (strict 1:3 volume ratio) to 0°C in an ice bath.

  • Addition: Slowly add the precursor (1-methyl-2,4-dinitroimidazole) portion-wise. Causality note: Dropwise addition ensures the exothermic nitration does not create localized hotspots that trigger ring oxidation.

  • Heating: Gradually heat the reaction mixture to exactly 80°C and stir for 2.5 hours. Monitor via TLC.

  • Quenching: Pour the mixture over crushed ice. The sudden temperature drop traps the kinetic trinitro product.

  • Isolation: Filter the precipitate and wash with cold water to isolate the target compound (Yield ~76%).

Section 2: Regioselectivity in 1-Methylimidazolidine-2-thione Derivatization

The Problem: S-Alkylation vs. N-Alkylation

In the derivatization of 1-methylimidazolidine-2-thione (a methimazole derivative), regioselectivity is a primary failure point. Researchers often end up with a mixture of S-alkylated and N-alkylated products, or experience complete desulfurization under harsh conditions.

Mechanistic Causality: According to Pearson’s Hard Soft Acid Base (HSAB) theory, the exocyclic sulfur atom is highly polarizable ("soft"), making it the kinetically favored nucleophile for soft electrophiles like methyl iodide. Conversely, the ring nitrogen is "harder" and thermodynamically favored under strongly basic, high-heat conditions. Acetone at room temperature successfully isolates the S-alkylated product in high yields [3][3].

FAQ & Troubleshooting

Q: I am trying to synthesize the S-methylated derivative, but NMR shows significant N-methylation. How do I fix this? A: N-alkylation is the thermodynamic product. If you are seeing N-methylation, your reaction is either too hot, running for too long, or utilizing a base that is too strong (which deprotonates the nitrogen, increasing its nucleophilicity). Switch to a neutral, polar aprotic solvent like acetone and run the reaction strictly at room temperature.

ThioneReactivity A 1-Methylimidazolidine-2-thione B S-Alkylated Product (Kinetic Target) A->B Alkyl Halide, Acetone 25°C, 4h C N-Alkylated Product (Thermodynamic Byproduct) A->C Strong Base, Heat Extended Time D Desulfurization / Oxidation A->D Oxidants (I2, H2O2) Harsh Conditions

Fig 2: Divergent reactivity pathways of 1-methylimidazolidine-2-thione derivatization.

Protocol 2: Regioselective S-Alkylation
  • Suspension: Suspend 1-methylimidazolidine-2-thione (44.5 mmol) in 50 mL of anhydrous acetone at room temperature (25°C).

  • Alkylation: Add methyl iodide (46.6 mmol, 1.05 eq) dropwise. Causality note: Acetone is a polar aprotic solvent that stabilizes the transition state without strongly solvating the soft sulfur nucleophile, ensuring kinetic S-alkylation.

  • Reaction: Stir the solution at room temperature for exactly 4 hours. Do not apply heat.

  • Isolation: The resulting solid is the hydroiodide salt. Quickly filter the solid and dry in vacuo to yield 1-methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (Yield ~77%) [3][3].

Section 3: Acid-Catalyzed Ring Opening

The Problem: Hydrolysis of the Imidazolidine Scaffold

Unwanted ring-opening is a classic side reaction for saturated imidazolidines. When subjected to strong aqueous acids during workup or deprotection steps, the five-membered ring is highly susceptible to cleavage.

Mechanistic Causality: Under strongly acidic aqueous conditions (e.g., 10% HCl or H2​SO4​ ), the imidazolidine ring undergoes rapid protonation at one of the nitrogen atoms. This forms a highly electrophilic imidazolinium ion intermediate. Water acts as a nucleophile, attacking the C-2 position. The resulting hydrolysis irreversibly opens the ring, yielding N,N'-disubstituted ethylenediamine salts and a carbonyl byproduct (e.g., formaldehyde or benzaldehyde, depending on C-2 substitution) [4][4].

FAQ & Troubleshooting

Q: I attempted an acidic workup to remove an amine impurity, but my imidazolidine product disappeared. Where did it go? A: It hydrolyzed. Imidazolidines are essentially cyclic aminals/hemiaminals and are fundamentally unstable in aqueous acid. To purify imidazolidines, you must use basic or strictly neutral aqueous workups (e.g., saturated NaHCO3​ or brine). If chromatography is required, pre-treat your silica gel with 1% triethylamine to prevent acid-catalyzed degradation on the column.

Quantitative Data Summary

The following table summarizes the critical reaction parameters and their resulting major products, highlighting how slight deviations in temperature or reagents dictate the fate of the imidazolidine/imidazole ring:

Reaction ConditionsPrecursorTemp (°C)Time (h)Major ProductYield (%)
HNO3​:H2​SO4​ (1:3)1-Methyl-2,4-dinitroimidazole802.51-Methyl-2,4,5-trinitroimidazole76
HNO3​:H2​SO4​ (1:5)1-Methyl-2,4-dinitroimidazole1202.51-Methylimidazolidine-2,4,5-trione63
MeI, Acetone1-Methylimidazolidine-2-thione254.01-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole77

References

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole ResearchGate URL:[Link]

  • PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS Chemistry of Heterocyclic Compounds URL:[Link]

  • Synthesis green metrics: problems, exercises, and solutions DOKUMEN.PUB URL:[Link]

  • Imidazolidine Grokipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 1-Methylimidazolidine and 1-Methylimidazole

Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of modern organic synthesis and catalysis, the choice of a catalyst or catalyst precursor is paramount to achieving desired reaction outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern organic synthesis and catalysis, the choice of a catalyst or catalyst precursor is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of two N-heterocyclic compounds, 1-methylimidazolidine and 1-methylimidazole, focusing on their roles as precursors to N-heterocyclic carbene (NHC) catalysts. While 1-methylimidazole itself can act as a nucleophilic or base catalyst in certain reactions, the true catalytic prowess of both molecules is unlocked when they are converted into their corresponding NHCs. This guide will dissect the structural and electronic differences between the derived NHCs and elucidate how these differences translate into catalytic efficiency, supported by experimental data and detailed protocols.

From Precursor to Active Catalyst: The Genesis of N-Heterocyclic Carbenes

The catalytic activity of 1-methylimidazolidine and 1-methylimidazole is most prominently harnessed through their conversion into N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic catalysis and have also found utility as organocatalysts themselves. The journey from the stable heterocyclic precursor to the highly reactive carbene involves the formation of an azolium salt followed by deprotonation.

General Synthesis of Imidazolium and Imidazolidinium Salts

The synthesis of the NHC precursors, the imidazolium and imidazolidinium salts, is typically a straightforward process involving N-alkylation.[1][2][3][4] For a meaningful comparison, we will consider the synthesis of 1,3-dimethylimidazolium and 1,3-dimethylimidazolidinium salts.

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolium Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (1.0 eq.) in an appropriate solvent such as toluene or acetonitrile.

  • Alkylation: Add methyl iodide or dimethyl sulfate (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The imidazolium salt will often precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolidinium Chloride

  • Starting Material: Begin with 1-methylimidazolidine.

  • Alkylation: In a similar setup to the imidazolium synthesis, react 1-methylimidazolidine (1.0 eq.) with a suitable alkylating agent like methyl iodide (1.1 eq.) in a solvent such as THF.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for 24-48 hours.

  • Work-up: The product can be isolated by precipitation and filtration, followed by washing and drying.

G cluster_0 NHC Precursor Synthesis cluster_1 NHC Generation Precursor 1-Methylimidazole or 1-Methylimidazolidine Reaction N-Alkylation (Solvent, Heat) Precursor->Reaction Alkylating_Agent Alkyl Halide (e.g., CH3I) Alkylating_Agent->Reaction Azolium_Salt Imidazolium or Imidazolidinium Salt Reaction->Azolium_Salt Deprotonation Deprotonation Azolium_Salt->Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Deprotonation NHC Free N-Heterocyclic Carbene (NHC) Deprotonation->NHC

Caption: General workflow for the synthesis of NHCs from their precursors.

A Tale of Two Carbenes: Structural and Electronic Divergence

The NHCs derived from 1-methylimidazole and 1-methylimidazolidine belong to two different classes: unsaturated imidazol-2-ylidenes and saturated imidazolidin-2-ylidenes, respectively. This fundamental difference in the heterocyclic backbone has profound implications for their electronic and steric properties.

FeatureImidazol-2-ylidene (from 1-Methylimidazole)Imidazolidin-2-ylidene (from 1-Methylimidazolidine)
Backbone Unsaturated (contains a C=C double bond)Saturated (contains a C-C single bond)
σ-Donating Ability Strong σ-donorVery strong σ-donor
Basicity BasicMore basic
π-Acidity NegligibleNegligible
Steric Bulk Planar ring, sterics dominated by N-substituentsPuckered ring, potentially greater steric hindrance

Saturated NHCs, derived from imidazolidine, are generally stronger σ-donors and more basic than their unsaturated counterparts.[5] This enhanced electron-donating ability stems from the lack of π-delocalization within the heterocyclic ring, which leads to a higher energy highest occupied molecular orbital (HOMO) centered on the carbene carbon.

G cluster_0 Unsaturated NHC cluster_1 Saturated NHC Unsaturated_NHC Unsaturated_Properties - Stronger σ-donor - Less basic - Planar ring Saturated_NHC Saturated_Properties - Very strong σ-donor - More basic - Puckered ring G Start Dry Schlenk Flask (Inert Atmosphere) Add_Catalyst Add Pd Precursor, Azolium Salt, Base Start->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Reactants Add Aryl Halide and Boronic Acid Add_Solvent->Add_Reactants Reaction Heat and Stir Add_Reactants->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Cool, Dilute, Wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Sources

Safety & Regulatory Compliance

Handling

Topic: Personal Protective Equipment for Handling 1-Methylimidazolidine

An Essential Guide for Laboratory Professionals A Senior Application Scientist's Protocol for Safe Handling, Operations, and Disposal For the dedicated researchers, scientists, and drug development professionals navigati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide for Laboratory Professionals

A Senior Application Scientist's Protocol for Safe Handling, Operations, and Disposal

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, a deep, causal understanding of safety protocols is not merely a procedural formality—it is the bedrock of scientific integrity and personal well-being. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for handling 1-Methylimidazolidine. Our objective is to instill a profound understanding of the "why" behind each safety measure, empowering you to work with confidence and precision.

The Core Hazard Profile: Understanding 1-Methylimidazolidine

Before any container is opened, a thorough understanding of the reagent's hazard profile is critical. 1-Methylimidazolidine (and its close structural analog, 1-Methylimidazole, for which extensive safety data is available) is classified as a hazardous substance with multiple modes of action against biological tissues.[1][2]

  • Corrosivity: The primary danger is its corrosive nature. It can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes upon direct contact.[1][2][3][4]

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2][3] Systemic effects can occur following absorption through the skin, especially if the skin is abraded or cut.[1]

  • Respiratory Irritation: While not highly volatile, its vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing, choking, and pain.[1][5]

This multi-faceted hazard profile necessitates a multi-layered defense strategy, where Personal Protective Equipment (PPE) serves as the last and most personal line of defense after engineering controls.

The PPE Ensemble: A System of Protection

The selection of PPE is not a static choice but a dynamic risk assessment based on the scale and nature of the procedure. The following table summarizes the essential PPE, which will be discussed in detail below.

Protection Type Minimum Requirement Enhanced Protection (for splashes or large quantities)
Eye & Face Chemical splash goggles (ANSI Z87.1 certified)Chemical splash goggles and a full-face shield
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene)Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™)
Body Flame-resistant laboratory coatChemical-resistant apron over a lab coat
Respiratory Work within a certified chemical fume hoodAir-purifying respirator (APR) with organic vapor cartridges
Eye and Face Protection: The Non-Negotiable Shield

Causality: The corrosive properties of 1-Methylimidazolidine can lead to rapid and severe eye damage.[1][4] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Protocol:

    • Mandatory: Always wear chemical splash goggles that form a seal around the eyes, conforming to ANSI Z87.1 standards.

    • Splash/Volume Escalation: When handling quantities greater than a few milliliters or when the procedure involves a risk of splashing (e.g., heating, vortexing, transferring under pressure), a full-face shield must be worn in addition to the goggles.[1] The goggles provide the primary seal, while the shield protects the rest of the face.

Hand Protection: Selecting the Right Barrier

Causality: Dermal contact is a primary route of exposure, leading to both local corrosive injury and potential systemic toxicity.[1][3][6] The choice of glove material is critical and depends on its chemical resistance and breakthrough time (the time it takes for the chemical to permeate the glove).

  • Protocol:

    • General Use: For incidental contact and handling small quantities, nitrile gloves are a suitable option.[7]

    • Extended Use/Immersion: For procedures involving potential prolonged contact or immersion, gloves made of Butyl rubber or Neoprene offer superior protection.[8]

    • Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For critical operations, wearing two pairs of gloves provides an additional layer of safety.

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

Body and Respiratory Protection: The Hierarchy of Controls

Causality: The most effective way to prevent respiratory exposure is not a respirator, but to control the environment. This is a core principle of laboratory safety known as the "Hierarchy of Controls."

  • Protocol:

    • Engineering Control (Primary): All procedures involving 1-Methylimidazolidine must be performed within a properly functioning and certified chemical fume hood.[5][9] This removes vapors at the source, protecting both the user and the general lab environment.

    • Administrative Control: Always handle the minimum quantity of the chemical necessary for your experiment. Keep the container tightly sealed when not in use.[6][10]

    • PPE (Last Resort): In the rare event of a large spill or a failure of engineering controls, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[8] Use of a respirator requires prior medical clearance, training, and fit-testing as per OSHA regulations (29 CFR 1910.134).

    • Body Protection: A flame-resistant lab coat is the minimum standard.[7] For transfers of larger volumes, supplement this with a chemical-resistant apron. Ensure clothing fully covers the body; avoid shorts and open-toed shoes.[1]

Operational and Disposal Plan: A Step-by-Step Workflow

This protocol provides a self-validating system for safe operations, from setup to cleanup and disposal.

Pre-Operation Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

  • Assemble PPE: Gather all necessary and correctly sized PPE as detailed above. Inspect for damage.

  • Prepare for Spills: Ensure a spill kit appropriate for corrosive and toxic liquids is readily available.

Step-by-Step Handling Protocol
  • Don your lab coat, chemical splash goggles, and gloves.

  • Perform all transfers and manipulations deep within the sash of the fume hood.

  • Use compatible labware (e.g., glass, stainless steel). Avoid contact with strong oxidizing agents, acids, and certain metals like copper and aluminum.[1]

  • After handling, wipe down the work surface with an appropriate decontaminant.

  • Doff PPE carefully, removing gloves last by peeling them off without touching the outer surface.

  • Wash hands thoroughly with soap and water.

Mandatory Disposal Protocol
  • Waste Segregation: 1-Methylimidazolidine and any materials contaminated with it (gloves, pipette tips, paper towels) must be disposed of as hazardous waste.[1][11] Do NOT dispose of it down the drain or in regular trash.[11][12]

  • Containerization: Collect all waste in a designated, properly labeled, and leak-proof hazardous waste container.[11][12]

  • Storage: Keep the waste container sealed and store it in a designated satellite accumulation area.

  • Pickup: Follow your institution's procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department or a licensed contractor.[11]

Visualization of the Safety Workflow

This diagram outlines the logical flow from procedural planning to emergency response when handling 1-Methylimidazolidine.

Caption: A logical workflow for the safe handling of 1-Methylimidazolidine.

References

  • 1-Methylimidazole Safety Data Sheet. Santa Cruz Biotechnology.

  • Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH&Co.KG.

  • Material Safety Data Sheet - 1-Methylimidazole. Spectrum Chemical.

  • SAFETY DATA SHEET - 1-Methylimidazole. Merck Millipore.

  • Safety Data Sheet - 3M™ Fastener Adhesive 2510N Neutral. 3M.

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH.

  • Personal Protective Equipment (PPE). CHEMM.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • SAFETY DATA SHEET - 1-Methylimidazole. Fisher Scientific.

  • SAFETY DATA SHEET - 1-Methylimidazole. PENTA.

  • SAFETY DATA SHEET - Methyl 1-methylimidazole-5-carboxylate. Fisher Scientific.

  • SAFETY DATA SHEET - (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Fisher Scientific.

  • Personal Protective Equipment. US EPA.

  • SAFETY DATA SHEET - 2-Imidazolidone, anhydrous. Fisher Scientific.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carbohydrazide. Fisher Scientific.

  • Proper Disposal of 1-Methyl-L-histidine: A Guide for Laboratory Professionals. Benchchem.

  • Acutely Toxic Solids and Liquids. UC Davis.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylimidazolidine
Reactant of Route 2
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